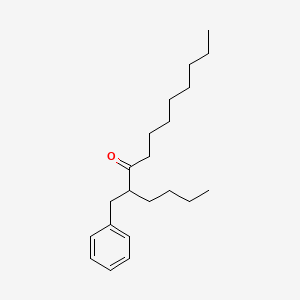![molecular formula C16H16OSi B14671164 6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl- CAS No. 51343-26-1](/img/structure/B14671164.png)
6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxa-3-silabicyclo[310]hexane, 3,3-diphenyl- is a unique organosilicon compound characterized by its bicyclic structure This compound is notable for its incorporation of silicon and oxygen atoms within a six-membered ring, which imparts distinct chemical properties and reactivity
Métodos De Preparación
The synthesis of 6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl- typically involves the reaction of 3,3-dimethyl-6-oxa-3-silabicyclo[3.1.0]hexane with N-benzyltriphenylphosphinimine. This reaction yields 1,3-butadiene and 2,2,4,4-tetramethyl-6-vinyl-1,3-dioxa-2,4-disilacyclohexane . The mechanism for the formation of the product involves the reaction of dimethylsilanone with 2,2-dimethyl-4-vinylsilaoxetane
Análisis De Reacciones Químicas
6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the silicon-oxygen bond to a silicon-hydrogen bond, forming silanes.
Substitution: The phenyl groups attached to the silicon atom can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include fluoride ions, which attack the silicon atom, resulting in the loss of isoprene or butadiene. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a model compound for studying silicon-oxygen interactions.
Biology: The compound’s unique structure makes it a subject of interest in the study of silicon-based life forms and biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the development of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl- involves its interaction with various molecular targets and pathways. The silicon-oxygen bond in the compound is highly reactive, allowing it to participate in a range of chemical reactions. The phenyl groups attached to the silicon atom can undergo electrophilic aromatic substitution, leading to the formation of various derivatives . The compound’s reactivity is influenced by the electronic properties of the silicon and oxygen atoms, as well as the steric effects of the phenyl groups.
Comparación Con Compuestos Similares
6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl- can be compared with other similar compounds, such as:
3,3-dimethyl-6-oxa-3-silabicyclo[3.1.0]hexane: This compound lacks the phenyl groups, making it less stable and less reactive.
6-Oxa-3-germabicyclo[3.1.0]hexane: This compound contains a germanium atom instead of silicon, resulting in different reactivity and chemical properties.
Cyclopentane oxide: This compound has a similar bicyclic structure but lacks the silicon atom, making it less versatile in terms of chemical reactivity.
The uniqueness of 6-Oxa-3-silabicyclo[31
Propiedades
Número CAS |
51343-26-1 |
|---|---|
Fórmula molecular |
C16H16OSi |
Peso molecular |
252.38 g/mol |
Nombre IUPAC |
3,3-diphenyl-6-oxa-3-silabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C16H16OSi/c1-3-7-13(8-4-1)18(11-15-16(12-18)17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Clave InChI |
KNPKXKPDKQOPOH-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(O2)C[Si]1(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



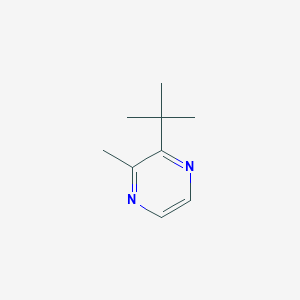
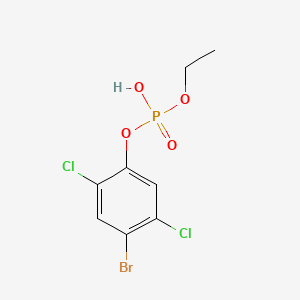
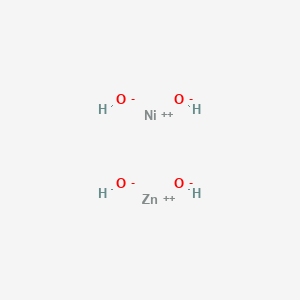
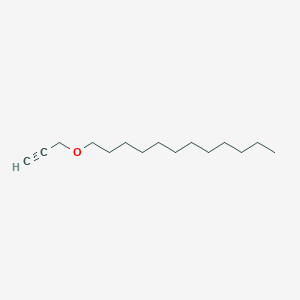
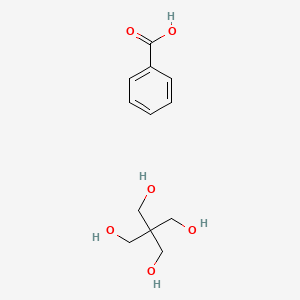


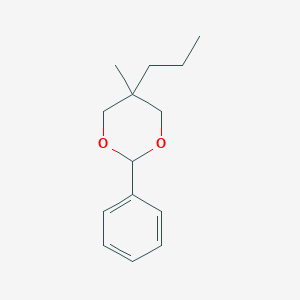
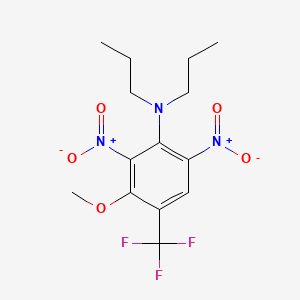
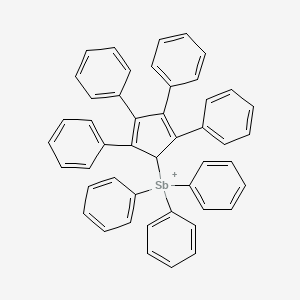
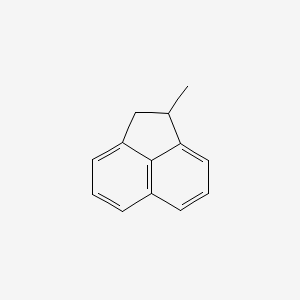
![3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14671156.png)
